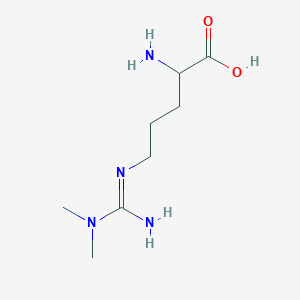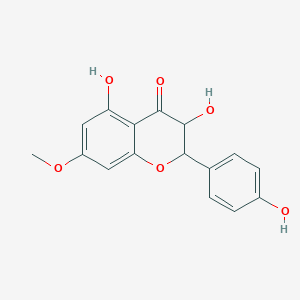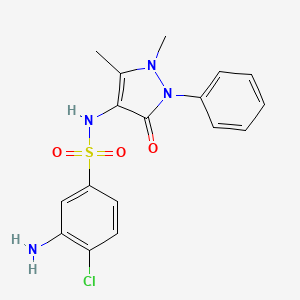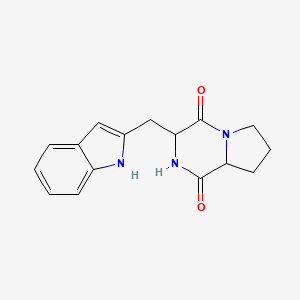![molecular formula C16H22Br2N2 B12317674 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide CAS No. 53952-75-3](/img/structure/B12317674.png)
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide is a chemical compound with the molecular formula C16H22Br2N2 and a molecular weight of 402.17 g/mol . It is characterized by the presence of two pyridinium rings connected by a hexyl chain. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide typically involves the reaction of 1-bromohexane with pyridine to form 1-(6-bromohexyl)pyridinium bromide. This intermediate is then reacted with another equivalent of pyridine to yield the final product . The reaction conditions usually involve heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyridinium rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the pyridinium rings to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide ions, where nucleophiles such as hydroxide or alkoxide ions replace the bromide ions, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxides, while reduction may produce piperidine derivatives.
Applications De Recherche Scientifique
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological membranes and proteins, affecting their function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of specialty chemicals and materials, including ionic liquids and surfactants.
Mécanisme D'action
The mechanism of action of 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide involves its interaction with molecular targets such as proteins and membranes. The pyridinium rings can engage in π-π interactions with aromatic residues in proteins, while the hexyl chain can insert into lipid bilayers, disrupting membrane integrity. These interactions can lead to various biological effects, including antimicrobial activity and modulation of protein function.
Comparaison Avec Des Composés Similaires
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide can be compared with other similar compounds, such as:
- 1-hexadecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium dichloride : This compound has a similar structure but with a longer alkyl chain and different counterions (chloride instead of bromide).
- 1-methyl-1-[6-(1-methylpyrrolidin-1-ium-1-yl)hexyl]pyrrolidin-1-ium diiodide : This compound features pyrrolidinium rings instead of pyridinium rings and iodide counterions.
The uniqueness of this compound lies in its specific combination of pyridinium rings and hexyl chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53952-75-3 |
|---|---|
Formule moléculaire |
C16H22Br2N2 |
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
1-(6-pyridin-1-ium-1-ylhexyl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C16H22N2.2BrH/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18;;/h3-4,7-10,13-16H,1-2,5-6,11-12H2;2*1H/q+2;;/p-2 |
Clé InChI |
YNXFSNSONRTBKQ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[N+](C=C1)CCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B12317617.png)
![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)

![Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B12317631.png)

![(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12317644.png)

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)

![11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12317693.png)

